molecular formula C12H13N3 B2719759 Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 227018-13-5

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine

Cat. No.: B2719759
CAS No.: 227018-13-5
M. Wt: 199.257
InChI Key: HTIBRCUBBWLXNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of pyridine-4-carboxaldehyde with pyridine-3-methylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Mechanism of Action

The mechanism of action of pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

  • Pyridin-3-ylmethyl-pyridin-4-ylmethyl-amine
  • Pyridin-4-ylmethyl-pyridin-2-ylmethyl-amine
  • Pyridin-2-ylmethyl-pyridin-3-ylmethyl-amine

Uniqueness: Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine is unique due to its specific arrangement of pyridine rings and the presence of an amine group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-12(9-14-5-1)10-15-8-11-3-6-13-7-4-11/h1-7,9,15H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBRCUBBWLXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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